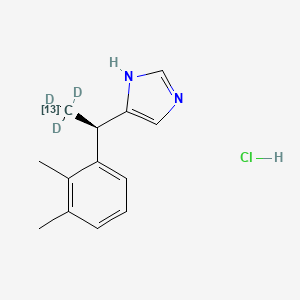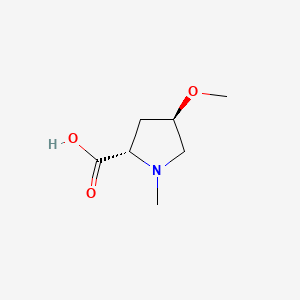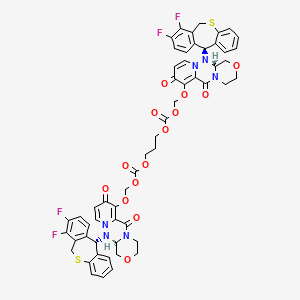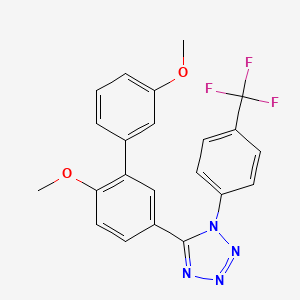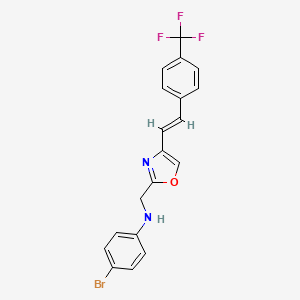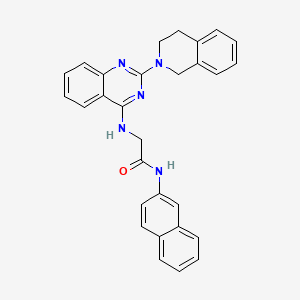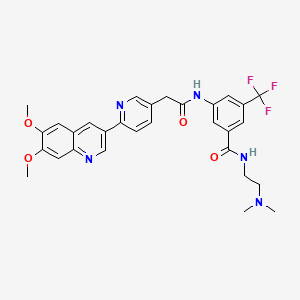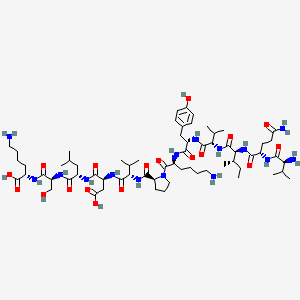
Tau Peptide (306-317)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tau Peptide (306-317) is a polypeptide derived from the tau protein, which is a microtubule-associated protein predominantly found in neurons. This specific peptide sequence, Val-Gln-Ile-Val-Tyr-Lys-Pro-Val-Asp-Leu-Ser-Lys, is known for its role in the aggregation process associated with neurodegenerative diseases such as Alzheimer’s disease. The tau protein is crucial for stabilizing microtubules in neurons, and its dysfunction is linked to the formation of neurofibrillary tangles, a hallmark of tauopathies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tau Peptide (306-317) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: Amino acids are activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Tau Peptide (306-317) follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The process is optimized for yield and purity, often involving rigorous quality control measures to ensure the peptide’s integrity .
Chemical Reactions Analysis
Types of Reactions: Tau Peptide (306-317) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the tyrosine residue, using reagents like hydrogen peroxide.
Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study structure-function relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Dithiothreitol, neutral pH.
Substitution: Site-directed mutagenesis using polymerase chain reaction (PCR) techniques.
Major Products: The primary products of these reactions are modified peptides with altered functional properties, which can be used to study the peptide’s role in neurodegenerative processes .
Scientific Research Applications
Tau Peptide (306-317) has numerous applications in scientific research:
Chemistry: Used in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Serves as a model for understanding tauopathies and developing therapeutic interventions.
Industry: Utilized in the development of diagnostic tools and therapeutic agents for neurodegenerative diseases
Mechanism of Action
The mechanism by which Tau Peptide (306-317) exerts its effects involves its interaction with microtubules and other cellular components. The peptide can aggregate, forming fibrils that disrupt normal cellular functions. This aggregation is mediated by specific molecular interactions and post-translational modifications, such as phosphorylation. The peptide’s molecular targets include microtubule-binding domains and various kinases involved in its phosphorylation .
Comparison with Similar Compounds
Tau Peptide (275-305): Another fragment of the tau protein involved in aggregation.
Beta-Amyloid Peptide (1-42): A peptide associated with Alzheimer’s disease, known for forming amyloid plaques.
Synuclein Peptides: Involved in Parkinson’s disease, forming Lewy bodies.
Uniqueness: Tau Peptide (306-317) is unique due to its specific sequence and role in tau aggregation. Unlike other tau fragments, this peptide is particularly implicated in the formation of neurofibrillary tangles, making it a critical target for studying tauopathies .
Properties
Molecular Formula |
C65H109N15O18 |
|---|---|
Molecular Weight |
1388.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C65H109N15O18/c1-11-37(10)53(79-54(86)40(24-25-48(68)83)70-60(92)50(69)34(4)5)63(95)78-52(36(8)9)62(94)74-44(30-38-20-22-39(82)23-21-38)56(88)71-41(17-12-14-26-66)64(96)80-28-16-19-47(80)59(91)77-51(35(6)7)61(93)75-45(31-49(84)85)57(89)73-43(29-33(2)3)55(87)76-46(32-81)58(90)72-42(65(97)98)18-13-15-27-67/h20-23,33-37,40-47,50-53,81-82H,11-19,24-32,66-67,69H2,1-10H3,(H2,68,83)(H,70,92)(H,71,88)(H,72,90)(H,73,89)(H,74,94)(H,75,93)(H,76,87)(H,77,91)(H,78,95)(H,79,86)(H,84,85)(H,97,98)/t37-,40-,41-,42-,43-,44-,45-,46-,47-,50-,51-,52-,53-/m0/s1 |
InChI Key |
BYPNHHLUFXJFHR-HVQSPNAUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


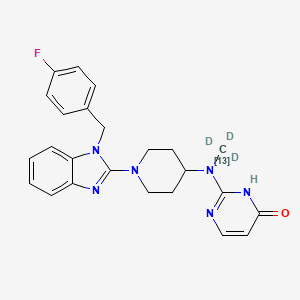
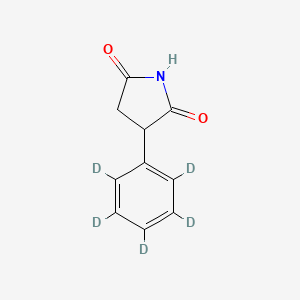
![(6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12409958.png)
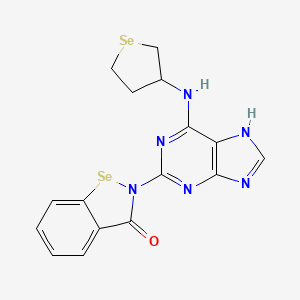
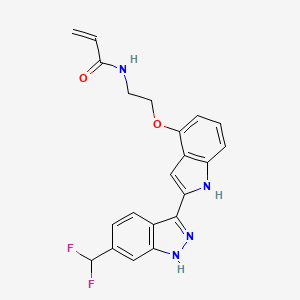
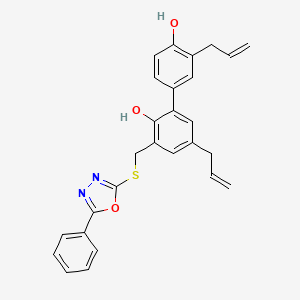
![3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410000.png)
